4,7-Dichloro-2-(4-fluorophenyl)quinazoline chemical properties
4,7-Dichloro-2-(4-fluorophenyl)quinazoline chemical properties
An In-depth Technical Guide to 4,7-Dichloro-2-(4-fluorophenyl)quinazoline: Properties, Synthesis, and Applications in Drug Discovery
Foreword
As a core structural motif in medicinal chemistry, the quinazoline scaffold has given rise to a multitude of clinically significant therapeutics, particularly in oncology. This guide focuses on a specific, highly functionalized derivative: 4,7-dichloro-2-(4-fluorophenyl)quinazoline. This compound is not merely an inert molecule but a strategically designed building block, engineered for versatility in the synthesis of targeted therapies. The dichloro substitutions at the 4 and 7 positions provide reactive handles for regioselective modification, while the 2-(4-fluorophenyl) group serves to modulate the electronic and steric profile, influencing target engagement and pharmacokinetic properties. This document provides researchers, chemists, and drug development scientists with a comprehensive overview of its chemical properties, validated synthetic approaches, and its pivotal role as an intermediate in the development of next-generation kinase inhibitors.
Core Chemical & Physical Properties
Understanding the fundamental properties of 4,7-dichloro-2-(4-fluorophenyl)quinazoline is the first step in its effective utilization. The molecule is a halogenated quinazoline derivative, a class of heterocyclic aromatic compounds recognized for their broad applicability in medicinal chemistry. The strategic placement of electron-withdrawing chlorine and fluorine atoms enhances the electrophilicity of the quinazoline core, a key feature for its reactivity and binding affinity to biological targets.
| Property | Value | Source |
| CAS Number | 885277-41-8 | [1] |
| Molecular Formula | C₁₄H₇Cl₂FN₂ | |
| Molecular Weight | 293.1 g/mol | |
| IUPAC Name | 4,7-dichloro-2-(4-fluorophenyl)quinazoline | [] |
| InChI Key | RWGQLOFTQOEPGM-UHFFFAOYSA-N | [] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)F | [] |
| Appearance | Yellow solid (typical for related compounds) | [3] |
| Predicted Boiling Point | 334.4±42.0 °C (for 2-(2-fluorophenyl) isomer) | [4] |
| Predicted Density | 1.441±0.06 g/cm³ (for 2-(2-fluorophenyl) isomer) | [4] |
Note: Experimental physical properties such as melting point and solubility are not widely reported in public literature; predicted values are for a closely related isomer and should be used as an estimation.
Synthesis and Chemical Reactivity
The synthesis of 4,7-dichloro-2-(4-fluorophenyl)quinazoline is a multi-step process that leverages established methodologies in heterocyclic chemistry. The general strategy involves the construction of the quinazoline core followed by chlorination. The resulting dichloro-compound is a highly valuable intermediate due to the differential reactivity of its two chlorine atoms.
Synthetic Workflow Overview
A common and scalable synthetic route begins with a substituted anthranilic acid, proceeds through a cyclization to form the quinazolinone core, and culminates in a chlorination step. This workflow offers high yields and utilizes readily available commercial reagents.
Caption: General synthetic workflow for 4,7-dichloro-2-(4-fluorophenyl)quinazoline.
Generalized Experimental Protocol
This protocol synthesizes insights from established procedures for analogous quinazoline derivatives.[3][5][6]
Step 1: Synthesis of 7-Chloro-2-(4-fluorophenyl)quinazolin-4(3H)-one
-
Starting Materials: 2-Amino-4-chlorobenzamide and 4-fluorobenzaldehyde.
-
Reaction: The starting materials are condensed, often under oxidative conditions, to form the quinazolinone ring. A variety of catalysts and oxidants can be employed depending on the desired scale and conditions.
-
Work-up: The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed sequentially with water and an organic solvent (e.g., diethyl ether or ethanol) to remove unreacted starting materials and byproducts. The resulting solid is dried under vacuum.
-
Validation: The identity and purity of the intermediate are confirmed by ¹H NMR, LC-MS, and melting point analysis.
Step 2: Chlorination to Yield 4,7-Dichloro-2-(4-fluorophenyl)quinazoline
-
Reaction Setup: A mixture of 7-chloro-2-(4-fluorophenyl)quinazolin-4(3H)-one from Step 1, a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF) is prepared in a flask equipped with a reflux condenser.[3]
-
Causality: POCl₃ is a powerful dehydrating and chlorinating agent, ideal for converting the hydroxyl tautomer of the quinazolinone into the desired chloride. The DMF catalyst facilitates the formation of the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.
-
Execution: The mixture is heated to reflux and maintained at that temperature for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured into a mixture of crushed ice and a base (e.g., ammonia or sodium bicarbonate solution) to neutralize the acidic environment and precipitate the product.
-
Purification: The crude solid is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or purification by column chromatography on silica gel yields the final product with high purity.
-
Self-Validation: The final product's structure and purity must be rigorously confirmed using Mass Spectrometry (to verify molecular weight), ¹H and ¹³C NMR (to confirm the chemical structure), and elemental analysis.
Chemical Reactivity and Strategic Application
The primary utility of this molecule lies in the selective substitution of its chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C7.[7] This differential reactivity is a cornerstone of its strategic value, allowing for sequential and regioselective introduction of different functionalities, a critical requirement in the synthesis of complex drug molecules like Afatinib.[3][6]
Common follow-on reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction with anilines and other amines at the C4 position to introduce the side chains characteristic of many kinase inhibitors.[7]
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling reactions can be used to substitute the chlorine atoms (typically the more resilient C7-Cl) with aryl or heteroaryl groups, enabling extensive structural diversification.
Role in Drug Discovery & Development
4,7-dichloro-2-(4-fluorophenyl)quinazoline is a quintessential example of a "privileged scaffold" intermediate in medicinal chemistry. Its derivatives have shown significant biological activity, primarily in oncology.
Mechanism of Action: A Precursor to Kinase Inhibitors
The quinazoline scaffold is a well-established ATP-competitive pharmacophore that targets the ATP-binding site of various protein kinases. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. By functionalizing the 4- and 7-positions of the quinazoline core, medicinal chemists can fine-tune the molecule's affinity and selectivity for specific kinase targets, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).
Caption: Role as an intermediate for kinase inhibitors and its biological mechanism.
Therapeutic Potential
The primary application of this intermediate is in the synthesis of potent anticancer agents. However, the inherent biological activity of the quinazoline nucleus extends to other areas, with various derivatives being explored for:
-
Antimicrobial Activity: Some quinazoline compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Properties: Research has indicated potential for the modulation of inflammatory pathways, including the reduction of pro-inflammatory cytokines.
Conclusion
4,7-Dichloro-2-(4-fluorophenyl)quinazoline is a molecule of significant strategic importance for the drug discovery and development community. Its well-defined chemical properties, coupled with established synthetic routes and predictable reactivity, make it an ideal starting point for the construction of complex molecular architectures. Its role as a key intermediate in the synthesis of targeted kinase inhibitors underscores its value in modern medicinal chemistry. This guide provides the foundational knowledge necessary for researchers to leverage the full potential of this versatile chemical building block in their pursuit of novel therapeutics.
References
-
PubChem. (n.d.). 4,7-Dichloro-2-(4-ethylphenyl)quinazoline. Retrieved from [Link]
-
Jia, Y., Li, J., & Zhu, W. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740. Retrieved from [Link]
-
Vu, T. H., Nguyen, T. H., & Le, T. H. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Retrieved from [Link]
-
Vu, T. H., Nguyen, T. H., & Le, T. H. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 25(19), 4563. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
-
Singh, S., & Singh, P. (2024). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 7, 101373. Retrieved from [Link]
-
Corrêa, J. R., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(11), 1363. Retrieved from [Link]
Sources
- 1. 885277-41-8|4,7-Dichloro-2-(4-fluorophenyl)quinazoline|BLD Pharm [bldpharm.com]
- 3. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline | MDPI [mdpi.com]
- 4. 4,7-DICHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE | 885277-55-4 [amp.chemicalbook.com]
- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

